Isoproturon-d6

Vue d'ensemble

Description

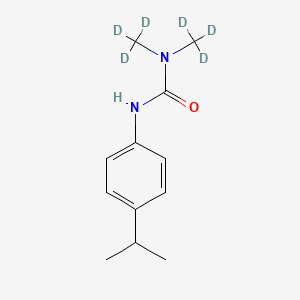

Isoproturon-d6 is an isotopically labeled compound of the phenylurea herbicide isoproturon. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical purposes. The chemical formula for this compound is C12H12D6N2O, and it has a molecular weight of 212.32 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isoproturon-d6 involves the incorporation of deuterium atoms into the isoproturon molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, the reaction of 4-isopropylphenyl isocyanate with deuterated dimethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isoproturon-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylurea compounds .

Applications De Recherche Scientifique

Isoproturon-d6 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of isoproturon in environmental and biological samples.

Environmental Studies: Employed in studies to trace the fate and degradation of isoproturon in soil and water.

Toxicological Research: Utilized to investigate the toxicological effects of isoproturon and its metabolites on various organisms.

Biochemical Studies: Helps in studying the interaction of isoproturon with enzymes and other biological molecules.

Mécanisme D'action

The mechanism of action of Isoproturon-d6 mirrors that of isoproturon. It acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound leads to the accumulation of acetylcholine in the body, affecting nerve signal transmission. This mechanism is crucial for its herbicidal activity, as it disrupts the normal functioning of plant cells .

Comparaison Avec Des Composés Similaires

Isoproturon-d6 is compared with other phenylurea herbicides such as diuron, linuron, and chlorotoluron. While all these compounds share a similar mode of action, this compound is unique due to its isotopic labeling, which makes it particularly useful for analytical and tracing studies. The deuterium atoms in this compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .

List of Similar Compounds

- Diuron

- Linuron

- Chlorotoluron

- Monuron

- Fenuron

Activité Biologique

Isoproturon-d6 is a deuterated derivative of isoproturon, a widely used herbicide in agriculture. The incorporation of deuterium allows for enhanced analytical detection and quantification in environmental studies. This compound is particularly significant in assessing the biological activity and environmental impact of herbicides.

| Property | Value |

|---|---|

| CAS Number | 217487-17-7 |

| Molecular Formula | C₁₃H₁₈D₆N₂O |

| Molecular Weight | 232.36 g/mol |

| Solubility | Soluble in water and organic solvents |

| Log Kow | 2.5 |

Isoproturon acts primarily as a photosynthesis inhibitor, targeting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to reduced growth and eventual plant death. The biological activity of this compound has been studied to understand its degradation pathways and the microbial communities involved in its breakdown.

Microbial Degradation

Research indicates that certain bacteria can effectively degrade isoproturon, contributing to its bioremediation in contaminated environments. For instance, studies have identified specific bacterial consortia capable of mineralizing isoproturon, which involves breaking down the compound into less harmful metabolites.

Case Study: Bacterial Degradation

A study characterized a bacterial community from agricultural soils that could degrade isoproturon effectively. Key findings include:

- Bacterial Isolates : Several strains were isolated, with Sphingomonas sp. identified as a primary degrader.

- Degradation Kinetics : The degradation followed first-order kinetics, with a half-life of approximately 5 days under optimal conditions (pH 6.5, 28°C).

- Metabolites Identified : Intermediate metabolites such as 4-isopropylaniline were detected during the degradation process.

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can accumulate in soil and water systems, affecting non-target organisms.

Table: Environmental Concentrations of this compound

| Location | Concentration (ng/L) | Sample Type |

|---|---|---|

| Agricultural Runoff | 150-200 | Surface Water |

| Groundwater | 50-100 | Groundwater Samples |

| Soil | >5000 | Soil Samples |

Analytical Methods for Detection

This compound is commonly used as an internal standard in analytical methods to quantify its parent compound and metabolites in environmental samples. Techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting low concentrations of this compound in complex matrices.

- Stir Bar Sorptive Extraction (SBSE) : Used for pre-concentration of pesticides from aqueous samples, enhancing detection limits.

Method Validation Example

A validation study demonstrated that using this compound as a surrogate standard improved the accuracy of pesticide quantification in water samples by compensating for matrix effects during analysis.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Isoproturon-d6 in environmental matrices, and how should they be validated?

this compound is primarily used as an internal standard in isotope dilution techniques. Validated methods include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI+) for soil and water samples .

- Online Solid-Phase Extraction (SPE) coupled with LC-MS/MS for surface water analysis to improve sensitivity and reduce matrix interference . Validation requires assessing precision (RSD <15%), accuracy (recovery 70–120%), and limits of detection (LOD < 0.1 µg/L). Calibration curves using matrix-matched standards are critical to account for matrix effects .

Q. How does the isotopic purity of this compound influence experimental outcomes in trace analysis?

Isotopic purity (>98% deuterium enrichment) ensures minimal interference from non-deuterated analogs during MS detection. Researchers must verify purity via Certificate of Analysis (CoA) and perform background checks in control samples to rule out contamination. Degradation studies (e.g., under UV light) can further validate stability .

Q. What are the key considerations when designing degradation studies for this compound in agricultural soils?

- Experimental Controls : Include sterile soil controls to distinguish biotic vs. abiotic degradation.

- Sampling Intervals : Collect data at multiple time points (e.g., 0, 7, 14, 30 days) to model kinetics.

- Analytical Consistency : Use the same extraction method (e.g., pressurized liquid extraction) across all samples to reduce variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound recovery rates across different soil types?

Contradictory recovery data may arise from soil organic matter (SOM) or clay content affecting adsorption. Mitigation strategies include:

- Matrix-Specific Calibration : Develop separate calibration curves for sandy vs. clay-rich soils.

- Standard Addition Method : Spiking known quantities into subsamples to quantify matrix effects.

- Statistical Analysis : Apply ANOVA to identify significant differences between soil types and adjust extraction protocols accordingly .

Q. What advanced modeling approaches are suitable for predicting the environmental fate of this compound metabolites?

- QSPR (Quantitative Structure-Property Relationship) Models : Correlate metabolite structures with persistence/bioaccumulation potential.

- Fugacity Models : Simulate partitioning between air, water, soil, and biota using physicochemical properties (e.g., log Kow, vapor pressure).

- Longitudinal Field Studies : Track metabolite concentrations seasonally to validate model predictions .

Q. How can cross-disciplinary frameworks (e.g., PICOT, FINER) optimize experimental design for this compound ecotoxicology studies?

- PICOT Framework :

- Population : Non-target aquatic organisms (e.g., Daphnia magna).

- Intervention : Exposure to this compound at environmentally relevant concentrations (0.1–10 µg/L).

- Comparison : Negative controls (solvent-only) and positive controls (non-deuterated isoproturon).

- Outcome : Mortality, reproductive endpoints, oxidative stress biomarkers.

- Time : 48–96-hour exposure periods.

Q. What strategies address challenges in detecting this compound degradation products at sub-ppb levels?

- High-Resolution Mass Spectrometry (HRMS) : Use Orbitrap or Q-TOF systems to identify unknown metabolites via exact mass and fragmentation patterns.

- Isotopic Pattern Filtering : Leverage deuterium’s isotopic signature to distinguish metabolites from background noise.

- Collaborative Data Sharing : Cross-validate findings with open-access databases (e.g., NORMAN Network) to confirm structural annotations .

Q. Methodological Best Practices

- Sample Preparation : Prioritize pressurized liquid extraction (PLE) over Soxhlet for higher throughput and lower solvent use .

- Data Interpretation : Use software like Skyline or XCMS for peak integration and isotopic correction .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicology testing and obtain institutional approvals for fieldwork .

Propriétés

IUPAC Name |

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583575 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217487-17-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217487-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.